N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide
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Overview
Description
N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core, a pyrrole ring, and a methoxybenzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction with a suitable amine and aldehyde.
Attachment of the Methoxybenzyl Group: This step often involves a nucleophilic substitution reaction where the methoxybenzyl group is introduced to the benzofuran core.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through an amide coupling reaction using reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the benzofuran or pyrrole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
Oxidation: Oxidized derivatives of the benzofuran or pyrrole rings.
Reduction: Reduced forms of the carboxamide group.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Scientific Research Applications
N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxybenzyl)-3-(1H-pyrrol-1-yl)-1-benzofuran-2-carboxamide: shares structural similarities with other benzofuran derivatives, pyrrole-containing compounds, and methoxybenzyl-substituted molecules.
Uniqueness
Structural Uniqueness: The combination of a benzofuran core, pyrrole ring, and methoxybenzyl group in a single molecule is relatively unique, providing distinct chemical and biological properties.
Functional Uniqueness: The specific arrangement of functional groups allows for unique interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-pyrrol-1-yl-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O3/c1-25-16-10-8-15(9-11-16)14-22-21(24)20-19(23-12-4-5-13-23)17-6-2-3-7-18(17)26-20/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRJYIXIGQGOOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C3=CC=CC=C3O2)N4C=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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